Methyl 2-(4-chlorophenyl)-2-hydroxyacetate

Chiral membrane separation Enantiomeric excess Mandelic acid derivatives

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS 13305-19-6), also known as methyl 4-chloromandelate or methyl p-chloromandelate, is a chiral α-hydroxy ester (C₉H₉ClO₃, MW 200.62 g/mol) belonging to the substituted mandelate family. It features a para-chloro substituent on the phenyl ring, a secondary hydroxyl group, and a methyl ester functionality that together form a versatile chiral scaffold.

Molecular Formula C9H9ClO3
Molecular Weight 200.62
CAS No. 13305-19-6
Cat. No. B2520509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-2-hydroxyacetate
CAS13305-19-6
Molecular FormulaC9H9ClO3
Molecular Weight200.62
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3
InChIKeyGISNRFMQCNBYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS 13305-19-6): Chiral Mandelate Ester for Enantioselective Synthesis and Resolution


Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (CAS 13305-19-6), also known as methyl 4-chloromandelate or methyl p-chloromandelate, is a chiral α-hydroxy ester (C₉H₉ClO₃, MW 200.62 g/mol) belonging to the substituted mandelate family. It features a para-chloro substituent on the phenyl ring, a secondary hydroxyl group, and a methyl ester functionality that together form a versatile chiral scaffold [1]. This compound serves as both a chiral building block for pharmaceutical intermediates and a resolving agent in diastereomeric salt resolutions, with its 4-chloro substitution pattern imparting distinct electronic properties and halogen-bonding capacity compared to the more widely studied 2-chloro (ortho) isomer used in clopidogrel synthesis [2].

Why Methyl 2-(4-chlorophenyl)-2-hydroxyacetate Cannot Be Replaced by Other Mandelate Esters in Chiral Applications


Substituted mandelate esters are not interchangeable because both the position of the aryl halogen substituent and the ester moiety fundamentally alter chiral recognition, resolution efficiency, and enzyme substrate specificity. The 4-chloro (para) isomer exhibits measurably different enantiomeric separation behavior from the 2-chloro (ortho) and 3-chloro (meta) isomers across multiple resolution platforms [1]. In co-crystallization with levetiracetam, resolution efficiency decreases in the order 2-Cl > 3-Cl > 4-Cl, with 4-chloromandelic acid being the most difficult to resolve—a property that directly impacts downstream process design and procurement decisions [2]. Furthermore, the methyl ester form enhances organic-phase solubility and enables transesterification-based kinetic resolution strategies that are unavailable with the free acid or ethyl ester analogs [3].

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Quantitative Differentiation Evidence Against Closest Analogs


4-Chloromandelate Exhibits the Lowest Enantiomeric Excess Among Mandelate Derivatives in Chiral Membrane Separation

In a head-to-head comparison using ethylenediamine-β-cyclodextrin grafted cellulose acetate membranes, 4-chloromandelic acid (4-ClMA) achieved only 17.8% enantiomeric excess (e.e.), significantly lower than mandelic acid (MA, 31.8%), 2-chloromandelic acid (2-ClMA, 25.4%), and methyl mandelate (MM, 32.6%) under identical conditions [1]. This 45-84% lower e.e. versus the other three mandelates demonstrates that the para-chloro substitution pattern presents unique challenges for chiral membrane-based separation, a critical consideration when selecting among mandelate scaffolds for membrane-assisted enantioseparation workflows.

Chiral membrane separation Enantiomeric excess Mandelic acid derivatives

Co-Crystallization Resolution Efficiency with Levetiracetam: 4-ClMA Is the Most Difficult Chloromandelate Isomer to Resolve

When halogenated mandelic acids were resolved via enantiospecific co-crystallization with levetiracetam (LEV), the resolution efficiency followed the order 2-ClMA > 3-ClMA > 4-ClMA, with 4-ClMA exhibiting the lowest efficiency among all chloro-substituted isomers tested [1]. Under non-optimized conditions, the resolution efficiency for 4-ClMA was markedly inferior to that of 2-ClMA, while the optimized protocol for 3-ClMA achieved 94% resolution efficiency and 63% e.e. for (R)-3-ClMA. LEV selectively co-crystallized with the S-enantiomer of 4-ClMA, a stereochemical preference shared with 2-ClMA and 3-ClMA but opposite to 4-FMA (which selectively bound the R-enantiomer), revealing that both substituent position and halogen type govern co-crystal resolution outcomes.

Co-crystallization resolution Levetiracetam Halogenated mandelic acids

Para-Chloro Positioning Drives Distinct Inter-Layer Halogen Bonding in Diastereomeric Salt Structures Compared to Ortho-Chloro

A comparative crystallographic analysis of 1-cyclohexylethylammonium salts of 2-chloromandelate (HOM-2) and 4-chloromandelate (HOM-4) revealed that the para-chlorine position in HOM-4 enables inter-layer C–H···Cl hydrogen bonds (C14–H14B···Cl1) that are absent in the ortho-substituted HOM-2 structure [1]. In HOM-2, no notable secondary interactions were found between hydrogen-bonded layers, whereas HOM-4's para-chlorine atoms establish relatively strong connections between layers, fundamentally altering the three-dimensional crystal packing. This structural difference directly impacts the physicochemical properties governing diastereomeric salt resolution—solubility differences, melting point, and heat of fusion—that determine whether a given resolving agent can effectively separate the enantiomers.

Crystal engineering Halogen bonding Diastereomeric salt resolution

Wild-Type Mandelate Dehydrogenase Exhibits a kcat of 334 s⁻¹ for 4-Chloromandelate, Providing a Quantitative Baseline for Enzyme Engineering Studies

The BRENDA enzyme database compiles kinetic parameters for 4-chloromandelate as a substrate across multiple enzymes [1]. For wild-type (S)-mandelate dehydrogenase at pH 7.5 and 20°C, the kcat is 334 s⁻¹ with a KM of 0.27 mM. A single-point mutant G81A dramatically reduces kcat to 68 s⁻¹ (pH 7.5, 25°C) while increasing KM to 0.43 mM, demonstrating that the 4-chloro substituent sensitivity is tunable through protein engineering. The H274G mutant in the presence of 20 mM imidazole shows a severely attenuated kcat of 0.03 s⁻¹. These values establish a quantitative substrate-activity profile that enables head-to-head comparison with unsubstituted mandelate and other halogenated mandelates in enzyme engineering campaigns.

Enzyme kinetics Mandelate dehydrogenase Substrate specificity

All 4-Substituted Mandelic Acid Derivatives Exhibit the Highest Melting Temperatures Among Halogenated Mandelates, Impacting Crystallization Process Design

A systematic study of monosubstituted mandelic acid derivatives (F-, Cl-, Br-, I-, CH₃-) demonstrated that all 4-substituted (para) derivatives consistently exhibit the highest melting temperatures for both the enantiomer and racemic mixture compared to their 2- and 3-substituted counterparts . Specifically, racemic 4-chloromandelic acid displays a melting temperature significantly elevated relative to 2- and 3-chloromandelic acid, with the corresponding melting enthalpies reported across the series. This thermal stability trend, attributed to enhanced intermolecular interactions unique to the para-substitution geometry, directly influences crystallization-based purification and resolution process development—higher melting points necessitate different solvent selection, cooling profiles, and filtration temperature parameters.

Solid phase behavior Melting temperature Crystallization process design

Supercritical Fluid Chromatography Enantioseparation of 4-Chloromandelic Acid Shows Faster Resolution and Better Enantioselectivity Than HPLC Across Six Mandelate Derivatives

A comparative SFC study of six mandelic acid derivatives (mandelic acid, 2-ClMA, 3-ClMA, 4-ClMA, 4-BrMA, 4-MeOMA) on a Chiralpak AD-3 column demonstrated that the SFC method exhibited faster and more efficient separation with better enantioselectivity than conventional HPLC for all derivatives tested, including 4-chloromandelic acid [1]. For a given modifier, the retention factor, separation factor, and resolution decreased gradually with increasing modifier volume ratio. At the same modifier ratio, retention factors increased in the order methanol < ethanol < isopropanol for all mandelate derivatives except 3-ClMA. The separation factor and resolution decreased with increasing column temperature for all six compounds, establishing a class-wide trend that includes 4-ClMA. This dataset enables direct comparison of chromatographic behavior between 4-ClMA and its closest structural analogs under identical SFC conditions.

Supercritical fluid chromatography Enantioseparation Chiralpak AD-3

Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Chiral Resolving Agent for Basic Pharmaceutical Intermediates via Diastereomeric Salt Formation

The distinct inter-layer halogen bonding capacity of the 4-chloromandelate anion, demonstrated by the C–H···Cl interactions observed in HOM-4 crystal structures but absent in the ortho-isomer [1], makes methyl 2-(4-chlorophenyl)-2-hydroxyacetate a structurally justified choice as a resolving agent when para-halogen interactions are expected to enhance diastereomeric salt discrimination. The higher melting temperature of 4-substituted mandelates further facilitates solid-liquid separation in crystallization-based resolution workflows, potentially improving isolated yields of the less soluble diastereomeric salt.

Substrate for Directed Evolution and Protein Engineering of Mandelate-Active Enzymes

With well-characterized kinetic parameters (kcat = 334 s⁻¹, KM = 0.27 mM for wild-type mandelate dehydrogenase at pH 7.5, 20°C) [1], and documented mutational sensitivity (G81A reduces kcat by ~80%, H274G nearly abolishes activity), 4-chloromandelate serves as a quantitative benchmark substrate for enzyme engineering campaigns. The 4-chloro isomer's distinct reactivity profile—including susceptibility to halogen-bond-assisted catalysis demonstrated by the A89H mutant's 5-fold activity improvement toward o-chloromandelate —makes it a valuable comparator when screening mutant libraries for altered halogen-substituent tolerance.

Reference Standard for Chiral Analytical Method Development and Validation

The comprehensive SFC enantioseparation dataset establishing modifier-dependent retention and separation factor trends for 4-ClMA alongside five other mandelate derivatives on Chiralpak AD-3 [1] positions the methyl ester (CAS 13305-19-6) as a well-characterized reference compound for chiral column performance qualification. Its intermediate retention and resolution behavior relative to unsubstituted and 2-chloro mandelates provides a mid-range benchmarking point for assessing new chiral stationary phases. Its 17.8% e.e. in membrane-based separation also makes it an ideal challenging standard for validating novel chiral membrane performance.

Synthesis of 4-Chloro-Substituted Pharmaceutical Intermediates and Impurity Reference Materials

While methyl 2-chloromandelate is the established intermediate for clopidogrel synthesis [1], the 4-chloro isomer serves as the precursor to 4-chloro clopidogrel (methyl (S)-2-(4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate), a critical impurity reference standard required for clopidogrel quality control and regulatory compliance . Given that resolution efficiency with LEV co-crystallization is lowest for 4-ClMA among all chlorinated isomers [2], procurement of enantiopure methyl 2-(4-chlorophenyl)-2-hydroxyacetate from a supplier with validated chiral purity is essential for impurity standard preparation, as in-house resolution of racemic 4-ClMA is the most resource-intensive among the chloro-substituted mandelates.

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